![molecular formula C14H14F3NO B2754838 1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2196449-01-9](/img/structure/B2754838.png)
1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one, also known as TFMP, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has various applications in biochemical and physiological studies.
Mechanism of Action
1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one acts as a selective agonist of the κ-opioid receptor, which is a G protein-coupled receptor. Upon binding to the receptor, this compound activates the downstream signaling pathways, leading to the inhibition of adenylate cyclase and the activation of potassium channels. This results in the inhibition of neurotransmitter release and the modulation of pain and addiction pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including analgesia, sedation, and anti-inflammatory effects. Additionally, this compound has been shown to modulate the immune system by inhibiting the release of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anxiolytic effects, making it a potential therapeutic agent for anxiety disorders.
Advantages and Limitations for Lab Experiments
1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one has several advantages for lab experiments, including its high potency and selectivity for the κ-opioid receptor. Additionally, this compound is stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one has several potential future directions for scientific research. One potential direction is the development of novel therapeutic agents targeting the κ-opioid receptor for the treatment of pain and addiction. Additionally, this compound could be used to study the effects of κ-opioid receptor activation on other physiological systems, such as the cardiovascular system. Finally, this compound could be used to study the structure-activity relationships of the κ-opioid receptor and its ligands, leading to the development of more potent and selective agonists.
Synthesis Methods
1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one is synthesized through a multi-step process involving the reaction of 4-(Trifluoromethyl)benzaldehyde with pyrrolidine and acetic anhydride. This reaction produces this compound as the final product. The purity of the compound is determined through various analytical techniques, including NMR spectroscopy and HPLC.
Scientific Research Applications
1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one has been extensively used in scientific research due to its ability to interact with specific receptors in the body. This compound is a potent agonist of the κ-opioid receptor, which is involved in pain management and addiction. This compound has been used to study the mechanism of action of this receptor and its potential therapeutic applications. Additionally, this compound has been used to study the effects of κ-opioid receptor activation on various physiological systems, including the immune system and the central nervous system.
Properties
IUPAC Name |
1-[3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO/c1-2-13(19)18-8-7-11(9-18)10-3-5-12(6-4-10)14(15,16)17/h2-6,11H,1,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVHEFNRKJQTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
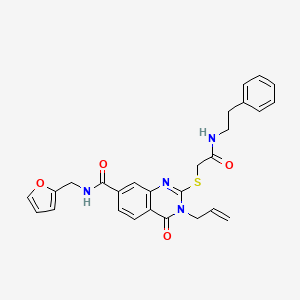
![N-(3,4-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2754758.png)
![8-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2754759.png)
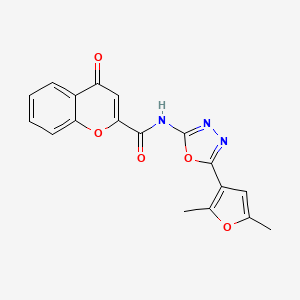
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2754761.png)

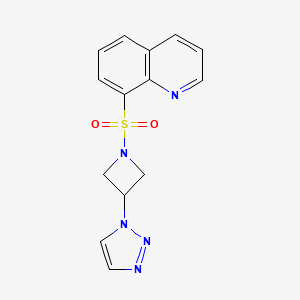
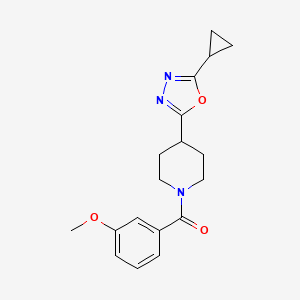

![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide](/img/structure/B2754770.png)

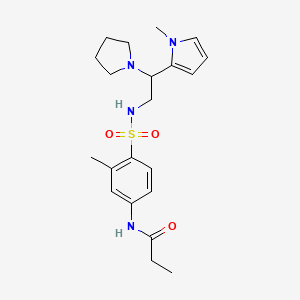
![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2754775.png)
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide](/img/structure/B2754778.png)
